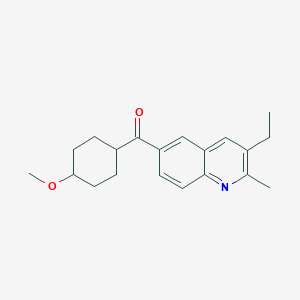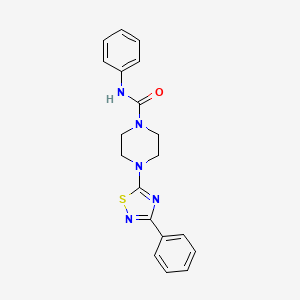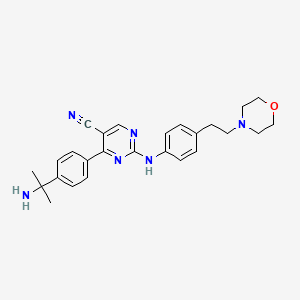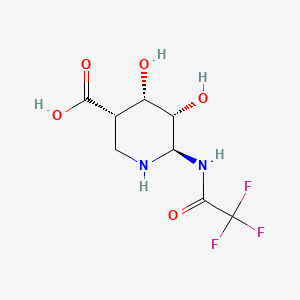
肝素酶抑制剂
描述
- HS 是一种复杂的聚糖,存在于细胞外基质和细胞表面。它在细胞粘附、信号传导和组织发育中起着至关重要的作用。
- 肝素酶抑制剂抑制肝素酶的能力使其在各种生物学环境中具有相关性。
肝素酶抑制剂: 是一种抑制肝素酶的化合物,肝素酶是一种参与肝素硫酸 (HS) 链降解的酶。
科学研究应用
生物学研究: 肝素酶抑制剂对于研究肝素酶功能至关重要。研究人员正在研究它对细胞迁移、血管生成和肿瘤转移的影响。
癌症治疗: 肝素酶在癌症进展中起着作用。肝素酶抑制剂抑制肝素酶可能具有治疗潜力。
炎症和免疫: 肝素酶抑制剂对免疫反应和炎症的影响是人们关注的领域。
心血管健康: 正在探索肝素酶抑制剂对血管健康和动脉粥样硬化的影响。
作用机制
- 肝素酶抑制剂直接与肝素酶结合,阻止其酶活性。
- 通过抑制肝素酶,肝素酶抑制剂有助于维持 HS 链的完整性,从而影响细胞行为和信号传导。
- 分子靶标包括肝素酶的活性位点。
准备方法
- 肝素酶抑制剂的合成路线没有得到广泛的记录,但可以化学合成。
- 工业生产方法可能涉及对现有合成途径的改进或针对大规模生产的优化。
化学反应分析
- 肝素酶抑制剂由于其作为肝素酶抑制剂的特定作用,不会发生广泛的化学反应。
- 它可能与生物系统中的其他分子相互作用。
- 鉴于肝素酶抑制剂的特殊功能,常用的试剂和条件还没有得到很好的定义。
相似化合物的比较
- 肝素酶抑制剂由于其作为肝素酶抑制剂的特定作用而独一无二。
- 类似的化合物包括其他肝素酶抑制剂(例如,合成类似物,修饰的肝素)。
- 肝素酶抑制剂的选择性和效力使其有别于其他分子。
请记住,肝素酶抑制剂的研究仍在进行中,其全部潜力尚未得到探索。 如果您需要更多信息或有任何其他问题,请随时提问!
属性
IUPAC Name |
(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZEWVVILIZJY-NEEWWZBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934804 | |
| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153758-25-9 | |
| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
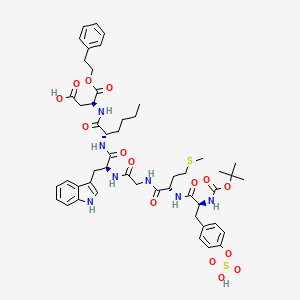
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
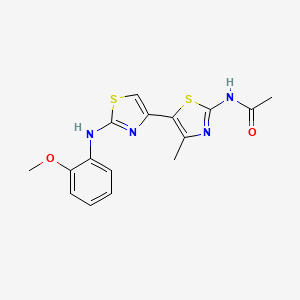
![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)



